molecular formula C17H19FN2O2S B501333 1-(2-Fluorophenyl)-4-tosylpiperazine CAS No. 431910-13-3

1-(2-Fluorophenyl)-4-tosylpiperazine

Cat. No.: B501333
CAS No.: 431910-13-3
M. Wt: 334.4g/mol
InChI Key: YENFIOQUEXDSIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-4-tosylpiperazine is a chemical compound with the molecular formula C10H13FN2 . It has an average mass of 180.222 Da and a monoisotopic mass of 180.106277 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring with a fluorophenyl group attached . The exact 3D structure may be viewed using specific software .

Scientific Research Applications

Fluorescent Probes for Biodistribution Studies

A study by Rodríguez et al. (2017) explored the use of a BODIPY-based fluorescent probe as a tracer for biodistribution studies of a new anti-Chagas agent. This probe was developed to investigate the biodistribution of a potential Chagas disease treatment drug, indicating that 1-(2-Fluorophenyl)-4-tosylpiperazine derivatives could be important in the development of fluorescent tracers for in vivo studies (Rodríguez et al., 2017).

Synthesis and Characterization of Research Chemicals

Dybek et al. (2019) conducted a study on the synthesis and analytical characterization of various isomers of research chemicals based on the 1,2-diarylethylamine template, including derivatives of this compound. This research is significant for understanding the chemical properties and potential applications of these compounds in various scientific contexts (Dybek et al., 2019).

Sigma Ligands with Affinity for Binding Sites

A 1995 study by Perregaard et al. investigated a series of compounds, including this compound derivatives, for their affinity for sigma 1 and sigma 2 binding sites. These compounds showed potential as sigma ligands with subnanomolar affinity, indicating their possible use in neuroscience and pharmacology research (Perregaard et al., 1995).

Biochemical Analysis

Biochemical Properties

1-(2-Fluorophenyl)-4-tosylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effects on cellular function . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes and overall cell health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Toxic or adverse effects at high doses include cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism can lead to the formation of different metabolites, which may have their own biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been observed to interact with certain transporters that facilitate its movement across cell membranes . Additionally, binding proteins can influence its localization and accumulation within specific tissues or cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can affect its activity and function, influencing various cellular processes.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c1-14-6-8-15(9-7-14)23(21,22)20-12-10-19(11-13-20)17-5-3-2-4-16(17)18/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENFIOQUEXDSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluorophenyl)-4-tosylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Fluorophenyl)-4-tosylpiperazine
Reactant of Route 3
Reactant of Route 3
1-(2-Fluorophenyl)-4-tosylpiperazine
Reactant of Route 4
Reactant of Route 4
1-(2-Fluorophenyl)-4-tosylpiperazine
Reactant of Route 5
Reactant of Route 5
1-(2-Fluorophenyl)-4-tosylpiperazine
Reactant of Route 6
Reactant of Route 6
1-(2-Fluorophenyl)-4-tosylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.